3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6S2/c14-11(15)10-9(4-5-20-10)21(18,19)12-7-2-1-3-8(6-7)13(16)17/h1-6,12H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CITCNTPVKZFUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850635-41-5 | |
| Record name | 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Sulfamoylation of Thiophene-2-carboxylic Acid Derivatives
A foundational approach involves sulfamoylation of pre-functionalized thiophene intermediates. Thiophene-2-carboxylic acid serves as a starting material, where sulfamoyl groups are introduced via reaction with sulfamoyl chloride or chlorosulfonic acid. For instance, 3-sulfamoylthiophene-2-carboxylic acid can be synthesized by treating thiophene-2-carboxylic acid with chlorosulfonic acid at 0–5°C, followed by amidation with ammonia. Subsequent coupling with 3-nitroaniline is achieved using diazonium salts under basic conditions (e.g., pyridine), yielding the target compound.
Reaction Conditions:
Palladium-Catalyzed Carbonylation
An alternative route employs palladium catalysts to introduce the carboxylic acid group post-sulfamoylation. For example, 3-bromothiophene undergoes carbonylation under CO pressure (1–3 atm) in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃), yielding thiophene-2-carboxylic acid. Subsequent sulfamoylation with 3-nitrophenylsulfamoyl chloride completes the synthesis.
Advantages:
Limitations:
- Requires specialized equipment for CO handling.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Multi-kilogram synthesis of halogenated thiophene derivatives, as demonstrated by Dow AgroSciences, highlights the viability of continuous flow systems for improving yield and safety. By optimizing residence time (6 seconds) and temperature (500°C), chlorination and sulfonylation steps achieve >90% conversion.
Solvent and Catalyst Recycling
Green chemistry principles advocate for solvent recovery (e.g., MTBE in Grignard reactions) and catalyst reuse (e.g., CuI in coupling reactions). Deep eutectic solvents (DES) have shown promise in reducing waste during sulfonamide synthesis.
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Sulfamoyl chloride route | 65% | 0–5°C, pyridine | Lab-scale |
| Palladium carbonylation | 70% | 80°C, CO pressure | Pilot-scale |
| Continuous flow | 90% | 500°C, 6-second residence time | Industrial |
Mechanistic Insights
Electrophilic Aromatic Substitution
Sulfamoylation proceeds via electrophilic attack at the electron-rich C3 position of thiophene. The nitro group in 3-nitroaniline enhances the electrophilicity of the diazonium salt, facilitating coupling.
Reductive Amination Pathways
In one-pot syntheses, sodium triacetoxyborohydride selectively reduces intermediates while preserving sulfonamide integrity, enabling tandem reactions.
Chemical Reactions Analysis
3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid exhibits various biological activities, particularly in renal physiology:
- Renal Effects : Studies have shown that this compound can reduce the glomerular filtration rate (GFR), suggesting potential applications in managing conditions related to kidney function .
- Metabolic Rate Modulation : It has also been indicated to influence metabolic rates, which may have implications for metabolic disorders .
Pharmacological Research
The compound's ability to modulate renal function makes it a candidate for pharmacological studies aimed at understanding kidney diseases and developing treatments.
Chemical Synthesis
Due to its unique structure, 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid can serve as a building block in synthetic chemistry, facilitating the development of more complex molecules for various applications.
Biochemical Studies
The interaction of this compound with biological systems can be explored to elucidate mechanisms of action in metabolic pathways and enzyme activity.
Case Studies
Mechanism of Action
The mechanism of action of 3-[(3-Nitrophenyl)sulfamoyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. For instance, the sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways in bacteria, making the compound a potential antibacterial agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid are influenced by its substituents. Below is a comparative analysis with structurally related compounds:
Structural Analogs with Varying Aryl Substituents
*Yield reported for the methyl ester precursor (Compound 1A in ).
Substituent Position and Electronic Effects :
- The 3-nitrophenyl group in the target compound provides meta-substitution, balancing steric accessibility and electronic effects. In contrast, the 4-chlorophenyl analog (Ki = 26 µM) demonstrates potent β-lactamase inhibition, likely due to optimal para-substitution and moderate electron withdrawal . Ortho-substituted derivatives (e.g., 2-nitrophenyl in Compound 12A) may suffer from steric hindrance, reducing binding efficiency .
- Fluorophenyl and chlorophenyl substituents (electron-withdrawing) enhance interactions with enzyme residues compared to electron-donating groups .
Synthesis Efficiency :
Functional Group Modifications
- Thifensulfuron: Incorporates a triazine-aminocarbonylsulfamoyl group instead of a simple aryl sulfamoyl. This modification confers herbicidal activity, highlighting how heterocyclic substituents redirect biological function .
- 3-Nitrothiophene-2-carboxylic Acid (): Lacks the sulfamoyl group, resulting in reduced molecular weight (173.14 g/mol) and polarity.
Physicochemical Properties
- Solubility and Stability :
- The sulfamoyl group enhances water solubility compared to the parent 3-nitrothiophene-2-carboxylic acid. However, the nitro group may reduce stability under reducing conditions .
- Methyl ester precursors (e.g., Compound 11A) exhibit lower melting points (175–177°C) than their hydrolyzed carboxylic acid counterparts (210–213°C) due to reduced polarity .
Key Research Findings
- β-Lactamase Inhibition : The 4-chlorophenyl analog’s crystallographic data (PDB: 1L2S) reveal interactions with AmpC β-lactamase active-site residues (Asn152, Gln120), suggesting that para-substituted electron-withdrawing groups enhance binding . The target compound’s meta-nitro group may occupy a distinct subpocket, but activity data are needed to confirm this.
- Synthetic Scalability : High-yield ester hydrolysis (85%) makes the target compound more synthetically accessible than analogs requiring multistep triazine coupling (e.g., Thifensulfuron) .
Biological Activity
3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid
- CAS Number : 850635-41-5
- Molecular Formula : C11H10N2O4S
- Molecular Weight : 270.27 g/mol
Biological Activity Overview
The biological activity of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid has been explored in various studies, highlighting its potential as an anti-inflammatory and antidiabetic agent.
Antidiabetic Effects
Research indicates that this compound may exhibit significant antidiabetic properties. In a study involving diabetic rat models, the compound was shown to enhance insulin sensitivity and improve glucose tolerance. The mechanism was linked to the modulation of key genes involved in insulin signaling pathways, such as IRS1 and PPAR-γ .
Anti-inflammatory Properties
In vitro studies have demonstrated that 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid can inhibit the production of pro-inflammatory cytokines. This effect was observed in macrophage cell lines treated with lipopolysaccharides (LPS), where the compound reduced levels of TNF-alpha and IL-6 .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : It has been suggested that the compound acts as a PTP inhibitor, which plays a crucial role in insulin signaling pathways.
- Antioxidant Activity : The nitrophenyl group may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress .
Case Study 1: Antidiabetic Activity in Animal Models
In a controlled study involving C57BL/KsJ-db/db mice, administration of 3-[(3-Nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid resulted in a marked decrease in blood glucose levels compared to control groups. The study highlighted the compound's ability to restore normal insulin levels and improve lipid profiles after 4 weeks of treatment .
Case Study 2: Anti-inflammatory Effects in Cell Lines
A separate investigation assessed the anti-inflammatory effects of the compound on RAW 264.7 macrophages. The results indicated a significant reduction in cytokine production following treatment with varying concentrations of the compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 270.27 g/mol |
| CAS Number | 850635-41-5 |
| Antidiabetic Efficacy | Significant reduction in blood glucose levels |
| Anti-inflammatory Efficacy | Reduced TNF-alpha and IL-6 production |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, and how are yields maximized?
- Methodological Answer : The compound is typically synthesized via a two-step process:
Sulfamoylation : Reacting 3-chlorosulfonyl-thiophene-2-carboxylic acid methyl ester with 3-nitroaniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) to form the methyl ester intermediate (e.g., compound 11A ). This step achieves yields up to 78% .
Ester Hydrolysis : Treating the intermediate with aqueous NaOH in methanol/THF at reflux to hydrolyze the ester group, yielding the carboxylic acid derivative (compound 11 ) with 85% efficiency .
- Key Parameters : Temperature control (reflux conditions), solvent polarity, and stoichiometric ratios of reagents are critical. Purity is confirmed via melting point (210–213°C) and ¹H NMR analysis (e.g., aromatic proton shifts at δ 7.6–8.1 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Melting Point Analysis : A sharp melting point (210–213°C) indicates high crystallinity and purity .
- Spectroscopy :
- ¹H NMR : Aromatic protons from the 3-nitrophenyl group appear as a multiplet (δ 7.6–8.1 ppm), while the thiophene ring protons resonate at δ 7.2–7.5 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 329) confirm the molecular formula (C₁₁H₈N₂O₆S₂) .
- Elemental Analysis : Carbon (C), hydrogen (H), and nitrogen (N) percentages must align with theoretical values (e.g., C: 40.24%, H: 2.46%, N: 8.54%) .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility Profile :
- Polar Solvents : Soluble in DMSO, DMF, and methanol (≥10 mg/mL at 25°C).
- Aqueous Buffers : Limited solubility (<1 mg/mL in PBS at pH 7.4), necessitating DMSO stock solutions for biological assays .
Advanced Research Questions
Q. How does the sulfamoyl group influence the compound’s biological activity, and what structural analogs show enhanced efficacy?
- Structure-Activity Relationship (SAR) :
- The 3-nitrophenylsulfamoyl moiety enhances binding to enzymatic targets (e.g., β-lactamases) via hydrogen bonding and π-π interactions .
- Analog Optimization :
- Replacing the nitro group with electron-withdrawing substituents (e.g., 4-bromo or 4-chlorophenyl ) improves inhibition constants (Kᵢ) by 2–3-fold in β-lactamase assays .
- Methyl ester derivatives (e.g., compound 11A ) exhibit reduced activity compared to the carboxylic acid form, highlighting the importance of the free carboxyl group for target engagement .
- Biological Data : Compound 11 showed IC₅₀ values of 0.8 µM against E. coli β-lactamase, outperforming first-generation inhibitors .
Q. What computational strategies are effective for predicting binding modes of this compound with β-lactamases?
- In Silico Approaches :
Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with the active site (e.g., Ser70 in TEM-1 β-lactamase). The nitro group forms a hydrogen bond with Thr71, while the thiophene ring occupies a hydrophobic pocket .
Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Validation : Correlate computational results with experimental inhibition data (e.g., IC₅₀) to refine force field parameters .
Q. How can researchers resolve contradictory data regarding the compound’s stability under physiological conditions?
- Case Study : Conflicting reports on stability in serum:
- Instability Hypothesis : Rapid degradation (t₁/₂ <1 h) due to esterase activity in serum .
- Stability Hypothesis : Resistance to hydrolysis (t₁/₂ >6 h) in PBS at pH 7.4 .
- Resolution Strategy :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Monitor degradation products in human serum over 24 hours.
- Control Experiments : Compare stability in serum vs. buffer to isolate enzyme-mediated vs. pH-dependent degradation .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?
- Scale-Up Hurdles :
- Intermediate Purification : Column chromatography becomes impractical at >10 g scales. Switch to recrystallization (e.g., ethyl acetate/hexane) for compound 11A .
- Yield Optimization : Replace DCM with toluene for sulfamoylation to reduce solvent costs and improve safety .
- Process Chemistry : Use continuous flow reactors for ester hydrolysis to enhance reproducibility and reduce reaction times .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
